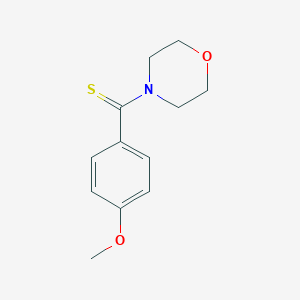

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

説明

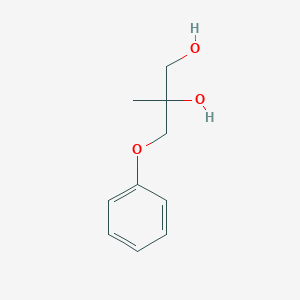

“(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is a chemical compound with the molecular formula C12H15NO2S . It has gained significant interest in the scientific community due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is represented by the formula C12H15NO2S . For a more detailed analysis of its structure, you may refer to resources like PubChem .Physical And Chemical Properties Analysis

The molecular weight of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” is 237.32 g/mol. More detailed physical and chemical properties may be found in databases like PubChem .科学的研究の応用

Application in Optoelectronic Devices

Scientific Field

Optoelectronics

Application Summary

This compound is used in the modification of graphene quantum dots (GQDs) to enhance their photoluminescence properties, which are crucial for optoelectronic devices.

Methods of Application

The (4-Methoxyphenyl) group is grafted onto GQDs’ surface via a diazonium chemistry method. This involves the reaction of diazonium salts with GQDs under controlled conditions.

Results

After modification, the average diameter of GQDs decreased from 3.3 to 2.5 nm, and their photoluminescence was blue-shifted by 40 nm relative to unmodified GQDs .

Application in Perovskite Solar Cells

Scientific Field

Renewable Energy

Application Summary

The compound is used in the development of hole transporting materials (HTMs) for perovskite solar cells, enhancing their power conversion efficiency.

Methods of Application

Derivatives of the compound are synthesized and applied to perovskite solar cell devices. The performance is analyzed using Density Functional Theory (DFT) and experimental investigation.

Results

The power conversion efficiency of the HTM-based perovskite solar cell showed an increase from 14.78% to 15.91%, attributed to high hole mobility and improved film morphology .

Application in Photochromic Materials

Scientific Field

Material Chemistry

Methods of Application

Synthesis of naphthopyran derivatives with the compound, which are then tested for their photochromic, electrochemical, and fluorescent properties.

Results

The derivatives demonstrated a faster color fading rate and larger fluorescence quantum yield, showing potential for use in photonic devices .

Application in Photovoltaic Devices

Scientific Field

Photovoltaics

Application Summary

The compound is involved in the study of impedance spectroscopy and dielectric dispersion in photovoltaic devices, improving their photoresponse.

Methods of Application

Incorporation of the compound into the heterojunction of photovoltaic devices and analyzing their electrical properties under various illumination intensities.

Results

The study revealed an excellent photoresponse and photo-resistive behavior of the device, suggesting its suitability for photovoltaic and optoelectronic applications .

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field

Electronics

Application Summary

The compound is used in the synthesis of blue emitters for OLEDs, contributing to the development of full-color flat-panel displays.

Methods of Application

Synthesis of anthracene derivatives with the compound and characterization of their photophysical properties for OLED applications.

Results

The synthesized compounds showed excellent thermal stability and high blue emissions with quantum yields greater than 0.52, suitable for OLED applications .

Application in Quantum Dot Modification

Scientific Field

Nanotechnology

Application Summary

The compound is used to modify graphene quantum dots (GQDs), affecting their photoluminescence properties for use in bioimaging and sensing.

Methods of Application

Grafting the compound onto GQDs surface via diazonium chemistry method, which involves the reaction of diazonium salts with GQDs.

Results

The modification led to a decrease in the average diameter of GQDs and a blue-shift in their photoluminescence, indicating altered optical properties .

Application in Porphyrin Synthesis

Scientific Field

Organic Chemistry

Application Summary

The compound is used in the synthesis of porphyrins, which are important pigments and cofactors in biological systems.

Methods of Application

The compound is involved in the synthesis pathways of porphyrins, which are complex macrocyclic structures.

Results

The synthesis contributes to the understanding and development of porphyrin-based systems with potential applications in various fields .

These applications demonstrate the versatility of “(4-Methoxyphenyl)-morpholin-4-ylmethanethione” in scientific research, spanning from renewable energy to electronics and material science. For the latest research and specific details, accessing current scientific literature is recommended.

Application in Allosteric Enzyme Inhibition

Scientific Field

Biochemistry

Application Summary

The compound is studied for its potential as an allosteric inhibitor of enzymes, particularly in the context of ALOX15, which is implicated in various cancer and inflammation models.

Methods of Application

Substituted indoles and imidazoles, including derivatives of the compound, are tested for their ability to inhibit the catalytic activity of ALOX15 in a substrate-specific manner.

Results

The studies suggest that chemical modification of the core pharmacophore alters enzyme-inhibitor interactions, potentially leading to reduced inhibitory potency .

Application in Antibiotic Development

Scientific Field

Pharmacology

Application Summary

Derivatives of the compound are synthesized and evaluated for their antibiotic properties against multidrug-resistant organisms.

Methods of Application

The compound is used in Aldol condensation reactions to obtain novel chalcones, which are then tested for their antimicrobial properties.

Results

The synthesized chalcones show marked antimicrobial activity against various pathogens, with some derivatives exhibiting high zones of inhibition .

Application in Organic Synthesis

Application Summary

The compound is involved in the synthesis of heterocyclic alcohols, which have a wide range of medicinal actions.

Methods of Application

The compound is alkylated under alkaline conditions and then reduced to the corresponding secondary alcohol, which is characterized for potential medicinal properties.

Results

The synthesized secondary alcohols are new compounds with potential applications in medicine, as they possess various biological activities .

将来の方向性

特性

IUPAC Name |

(4-methoxyphenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJBWKVNOLDBAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30981151 | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methoxyphenyl)-morpholin-4-ylmethanethione | |

CAS RN |

6392-01-4 | |

| Record name | NSC58869 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methoxyphenyl)(morpholin-4-yl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30981151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)